N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
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Overview
Description
N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.447. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various chemical reactions, focusing on enhancing their chemical properties for potential therapeutic applications. For instance, novel heterocyclic compounds derived from similar benzimidazole structures have been synthesized, exhibiting significant cyclooxygenase inhibition and analgesic as well as anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthetic approaches often involve the use of piperazine and benzimidazole derivatives, highlighting the compound's versatility in creating pharmacologically active molecules.
Biological Activities and Potential Therapeutic Applications
Compounds containing the benzimidazole moiety, similar to N-isopropyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, have been evaluated for various biological activities. For example, derivatives have shown promising anthelmintic activity, suggesting potential applications in treating parasitic infections (Kumar & Sahoo, 2014). Additionally, some derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicating their potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of benzimidazole and piperazine derivatives has been extensively studied. Certain derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Patel & Park, 2015). Furthermore, a series of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing promising results against human cancer cell lines (Boddu et al., 2018).
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety have a broad range of biological properties and can interact with various targets .
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. Compounds containing the imidazole moiety are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13(2)19-18(24)12-23-8-6-22(7-9-23)11-17-20-15-5-4-14(25-3)10-16(15)21-17/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJXPSWPZVGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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